molecular formula C12H27N B076059 1-Methylundecylamine CAS No. 13865-46-8

1-Methylundecylamine

Cat. No. B076059
CAS RN: 13865-46-8
M. Wt: 185.35 g/mol
InChI Key: VXUXKOBYNVVANW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methylundecylamine and related compounds involves innovative methods, including the utilization of dirhodium(II) acetate for the diastereoselective synthesis of 1,2-diamines through carbon-carbon bond formation involving an ammonium ylide intermediate (Wang et al., 2003). Additionally, the preparation of 1-ferrocenyl-2-methyl-1-propylamine highlights a highly effective chiral template in asymmetrically induced synthesis by stereoselective four-component condensation (Eberle et al., 1978).

Molecular Structure Analysis

Research on the molecular structure of compounds similar to 1-Methylundecylamine, such as 1-methylthymine, reveals insights into methylation effects and the flexibility of nucleobases. Gas electron diffraction and coupled cluster computations provide data on the equilibrium structure, showing methylation leads to increased flexibility and deformation of the pyrimidine ring (Vogt et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of amines, including 1-Methylundecylamine analogs, with formic acid reveals various reaction pathways, including N-formylation and reduction to N-methyl- and N,N-dimethylalkylamines, highlighting the diverse chemical properties these compounds can exhibit (Katritzky et al., 1997).

Physical Properties Analysis

The synthesis and characterization of compounds related to 1-Methylundecylamine, such as polydiphenylamine and poly-N-methylaniline, provide insights into their physical properties. These include conductivity variations and electrochemical stability, which are important for applications in materials science (Comisso et al., 1988).

Chemical Properties Analysis

The chemical properties of 1-Methylundecylamine and similar compounds are highlighted in studies focusing on electrochemical oxidation and the synthesis of N,N-bis(1,2,3-triazol-4-yl) methylarylamines. These studies reveal the importance of molecular structure on oxidation potentials and the stability of oxidized products (Chiu et al., 2005), (He et al., 2019).

Scientific Research Applications

Electrochemical Oxidation in Amino-Substituted Derivatives

Amino-substituted derivatives, including compounds like 1-Methylundecylamine, have been explored for their electrochemical and spectral characteristics. Research has shown that these compounds can exhibit unique electrochemical properties, useful in various scientific applications, such as in the development of new electrochemical sensors and devices (Chiu et al., 2005).

Crosslinking Chemistry in Natural and Synthetic Systems

The chemistry of compounds like 1-Methylundecylamine is significant in the context of crosslinking in both natural organisms and synthetic systems. This kind of chemistry is essential for achieving specific mechanical properties in various materials. The reaction pathways involving these compounds can be complex, leading to a variety of products with potential applications in material science and engineering (Yang et al., 2016).

Applications in Food Preservation

In the context of food preservation, derivatives of 1-Methylundecylamine have been studied for their efficacy in controlling superficial scald in apples and other fruits. These compounds can impact the ethylene production and metabolic processes in fruits, thereby influencing their ripening and shelf life (Jung & Watkins, 2008).

Enhancement of Fruit Quality During Storage

Derivatives similar to 1-Methylundecylamine have shown promising results in maintaining the quality of fruits like apples during storage. They can interact with other compounds to modulate the metabolic processes in fruits, helping in preserving their firmness and reducing the risk of diseases during storage (DeEll et al., 2005).

Neurotoxicity Studies

Research into compounds structurally similar to 1-Methylundecylamine has provided insights into the neurotoxicity of certain chemicals. These studies are crucial for understanding the mechanisms of neurodegenerative diseases and developing potential therapeutic strategies (Chiba et al., 1984).

properties

IUPAC Name

dodecan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUXKOBYNVVANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00930176
Record name Dodecan-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecan-2-amine

CAS RN

13865-46-8
Record name 2-Dodecanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13865-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylundecylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylundecylamine
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

2-amino dodecane, 2-amino-tridecane;
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